Protein kinase inhibitors 1

Descripción

Propiedades

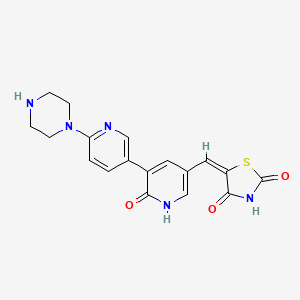

IUPAC Name |

(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26)/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUKWWWCNSTFHL-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Definitive Framework for the Initial In Vitro Characterization of Small Molecule Inhibitor [Candidate-X]

Introduction: The "Go/No-Go" Philosophy

The initial characterization of a novel inhibitor, herein referred to as [Candidate-X] , is not merely about generating data; it is about stress-testing the molecule to prevent late-stage attrition. In drug discovery, the cost of failure increases exponentially with every step. Therefore, the objective of this phase is to rigorously answer three questions:

-

Does it bind? (Biophysical validation)

-

Does it work in context? (Cellular efficacy)

-

Is it "real"? (Excluding promiscuous aggregators and assay interference).

This guide deviates from standard "recipe books" by focusing on causality and self-validating systems .

Part 1: Biochemical Potency & Mechanism of Action (MoA)

Before moving to complex cellular systems, you must establish the intrinsic affinity of [Candidate-X] for its purified target. Reliance solely on

The Primary Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Why this method? unlike standard absorbance assays, TR-FRET is ratiometric, making it resistant to compound autofluorescence and liquid handling errors.

Protocol Summary:

-

Reagents: Use a Lanthanide-labeled antibody (Donor) targeting the protein's tag (e.g., His/GST) and a fluorescent tracer (Acceptor) known to bind the active site.

-

Titration: Prepare a 12-point serial dilution of [Candidate-X] in DMSO (Final DMSO < 1%).

-

Equilibrium: Incubate for 60 minutes at Room Temperature (RT). Note: Insufficient incubation leads to underestimation of potency for slow-binding inhibitors.

-

Readout: Measure emission at 665 nm (Acceptor) and 615 nm (Donor). Calculate the Ratio (

).

The Mathematical Reality: vs.

An

-

[S]: Concentration of substrate/tracer used.[2]

- : Michaelis constant of the substrate (determined previously).

Critical Directive: Always run the assay at

Self-Validation: Excluding PAINS

The Threat: Pan-Assay Interference Compounds (PAINS) mimic specific inhibition by forming aggregates that sequester the protein, or by generating reactive oxygen species (ROS) [2].

The Validation Protocol:

-

Detergent Challenge: Repeat the

assay in the presence of 0.01% Triton X-100. If [Candidate-X] is an aggregator, the inhibition will disappear (potency shift > 10-fold). -

Redox Challenge: If the target is a cysteine protease or kinase, include 1 mM DTT to rule out non-specific thiol reactivity.

Part 2: Cellular Efficacy & Target Engagement

Biochemical potency often fails to translate to cells due to membrane permeability (

Target Engagement: NanoBRET™ Assay

Why this method? It measures binding inside the live cell, quantifying the actual occupancy of the target, not just downstream signaling which can be amplified/buffered.

Workflow:

-

Transfection: Transfect HEK293 cells with a plasmid expressing the Target-Luciferase fusion.

-

Tracer Addition: Add a cell-permeable fluorescent tracer that binds the target.

-

Competition: Treat with [Candidate-X]. If [Candidate-X] enters the cell and binds the target, it displaces the tracer, causing a loss of BRET signal.

-

Result: This generates a cellular

, which is the true measure of intracellular availability.

Functional Readout: Cell Viability (ATP vs. LDH)

Causality: Measuring ATP (CellTiter-Glo) indicates metabolic activity, while LDH release indicates membrane rupture (necrosis).

-

Directive: If [Candidate-X] causes a drop in ATP but no LDH release, it is cytostatic (halts growth). If both occur, it is cytotoxic (kills cells).

Part 3: Visualization of Logic & Workflow

The Characterization Pipeline

This diagram illustrates the critical path from hit to validated lead.

Caption: Figure 1. The critical path for verifying [Candidate-X], ensuring false positives (PAINS) are removed early.

Mechanism of Action Logic

Understanding how [Candidate-X] binds determines the experimental setup.

Caption: Figure 2. Diagnostic logic to determine if [Candidate-X] is competitive, non-competitive, or uncompetitive.

Part 4: Data Presentation & ADME

Summary of Key Parameters

The following table represents the "Data Package" required for [Candidate-X] to advance.

| Parameter | Assay Method | Success Criteria (Hit-to-Lead) | Why it matters? |

| Biochemical Potency | TR-FRET / FP | High affinity drives selectivity. | |

| Binding Mode | Cheng-Prusoff Analysis | Competitive ( | Confirms active site targeting. |

| Assay Interference | Detergent Challenge | Shift < 2-fold | Rules out false-positive aggregators. |

| Cellular Potency | NanoBRET / Cell Titer | Confirms membrane permeability. | |

| Metabolic Stability | Liver Microsomes | Predicts reasonable in vivo clearance. |

Early ADME: Microsomal Stability

Protocol:

Incubate [Candidate-X] (

-

Calculation: Plot

vs. time. The slope is -

Interpretation: High clearance (

) suggests the compound is rapidly metabolized by CYP450 enzymes, requiring chemical modification (e.g., blocking metabolic soft spots like methyl groups).

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

) and the concentration of inhibitor which causes 50 per cent inhibition ( -

Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[3] Journal of Medicinal Chemistry, 53(7), 2719–2740.[3] [Link]

-

NCATS Assay Guidance Manual. (Updated Regularly). National Center for Advancing Translational Sciences / NIH.[4][5] A comprehensive guide to assay development and validation. [Link]

-

Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87–95. [Link]

Sources

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. Refining Cheng-Prusoff equation (proving that improved versions are unusable) [igfarben.ru]

- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]

- 4. eurogct.org [eurogct.org]

- 5. ncats.nih.gov [ncats.nih.gov]

literature review of [Target Kinase] inhibitors

An In-depth Technical Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors for Researchers and Drug Development Professionals

Executive Summary

Bruton's Tyrosine Kinase (BTK) has emerged as a pivotal therapeutic target in the landscape of B-cell malignancies and autoimmune diseases. As a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, BTK's role in promoting B-cell proliferation and survival has made it a focal point for targeted therapies.[1][2] The advent of BTK inhibitors has revolutionized treatment paradigms, particularly for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), shifting the paradigm from broad-spectrum chemotherapy to more precise, mechanism-driven approaches.[3][4][5] This guide provides a comprehensive overview of BTK inhibitors, from the fundamental signaling pathways they modulate to the practical methodologies for their preclinical evaluation. We delve into the different classes of inhibitors, the molecular underpinnings of resistance, and provide detailed experimental protocols to empower researchers in the ongoing quest for next-generation therapeutics.

The Central Role of BTK in B-Cell Receptor Signaling

The B-cell receptor (BCR) signaling pathway is fundamental for the development, activation, and survival of B-lymphocytes.[2][6] Upon antigen binding, a signaling cascade is initiated, with BTK acting as a critical downstream mediator.[4][7] Dysregulation of this pathway is a hallmark of many B-cell cancers, leading to uncontrolled cell growth and survival.[1]

The signaling process begins with the activation of Src family kinases, such as LYN, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD79A/B subunits of the BCR complex. This creates docking sites for spleen tyrosine kinase (SYK), which, upon activation, phosphorylates key adaptor proteins. This leads to the recruitment of a "signalosome" to the cell membrane, which includes BTK.[8]

BTK itself is activated through phosphorylation and subsequently phosphorylates phospholipase C gamma 2 (PLCγ2).[8][9] Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream pathways, including calcium mobilization and the activation of transcription factors like NF-κB and ERK, which are essential for B-cell proliferation, differentiation, and survival.[2][8]

Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

A Landscape of BTK Inhibitors: From Covalent to Non-Covalent Strategies

The development of small molecule inhibitors targeting BTK has been a major advancement in hematological oncology. These inhibitors can be broadly categorized based on their mode of binding to the kinase.

Covalent Irreversible Inhibitors

The first wave of clinically successful BTK inhibitors operates through a covalent, irreversible binding mechanism.[10] These drugs are designed with an electrophilic "warhead," typically an acrylamide group, that forms a covalent bond with the thiol group of a cysteine residue at position 481 (Cys481) within the ATP-binding pocket of BTK.[11][12] This permanent inactivation of the enzyme effectively shuts down BCR signaling.[11]

-

First-Generation: Ibrutinib was the first-in-class BTK inhibitor to receive FDA approval.[1][13] While highly effective, its kinase selectivity profile is not limited to BTK, leading to off-target effects on other kinases like TEC, EGFR, and ITK, which can contribute to side effects such as bleeding and atrial fibrillation.[14][15]

-

Second-Generation: To improve upon the safety profile of ibrutinib, second-generation covalent inhibitors like acalabrutinib and zanubrutinib were developed.[16] These agents were designed for greater selectivity for BTK, thereby minimizing off-target activities and offering a better-tolerated treatment option.[5][16]

| Inhibitor | Generation | Binding Mode | Key Approved Indications | Common Off-Target Kinases |

| Ibrutinib | First | Covalent, Irreversible | CLL/SLL, MCL, WM, cGVHD[5][17][18] | EGFR, ITK, TEC, SRC family[19] |

| Acalabrutinib | Second | Covalent, Irreversible | CLL/SLL, MCL[17] | More selective than ibrutinib[1][16] |

| Zanubrutinib | Second | Covalent, Irreversible | CLL/SLL, MCL, WM, MZL, Follicular Lymphoma[17][20] | More selective than ibrutinib[5][16] |

Non-Covalent (Reversible) Inhibitors

A significant challenge with covalent inhibitors is the development of acquired resistance, most commonly through a mutation at the Cys481 binding site.[11][21] To address this, non-covalent, reversible inhibitors have been developed. These molecules bind to the ATP-binding pocket of BTK through non-covalent interactions, such as hydrogen bonds and van der Waals forces, and do not rely on the presence of Cys481 for their activity.[22][23]

Pirtobrutinib is the first FDA-approved non-covalent BTK inhibitor, demonstrating efficacy in patients who have developed resistance to covalent inhibitors.[22][24] This class of drugs represents a critical therapeutic option for patients with relapsed or refractory disease.[22]

Navigating the Maze of Resistance to BTK Inhibitors

Despite the profound efficacy of BTK inhibitors, acquired resistance remains a clinical challenge.[21][25] Understanding the molecular mechanisms of resistance is crucial for developing subsequent lines of therapy.

On-Target Resistance: Mutations in BTK

The most prevalent mechanism of resistance to covalent BTK inhibitors is the acquisition of mutations in the BTK gene itself.[11][25]

-

C481S Mutation: The most common mutation results in the substitution of cysteine with serine at position 481 (C481S).[21] This seemingly subtle change prevents the formation of the covalent bond by the irreversible inhibitors, rendering them less effective.[11]

-

Other Kinase Domain Mutations: More recently, with the advent of non-covalent inhibitors, other mutations within the BTK kinase domain have been identified (e.g., T474I, L528W).[26][27] These mutations can confer resistance to both covalent and non-covalent inhibitors by altering the conformation of the ATP-binding pocket.[26]

Downstream Pathway Reactivation

In some cases, resistance emerges through mutations in genes downstream of BTK in the BCR signaling pathway.[11][25] Activating mutations in PLCG2, the direct substrate of BTK, can lead to its constitutive activation, bypassing the need for BTK-mediated signaling and rendering BTK inhibitors ineffective.[11][25]

Caption: Mechanisms of acquired resistance to BTK inhibitors, including on-target mutations and downstream pathway activation.

Preclinical Evaluation of BTK Inhibitors: A Methodological Guide

The robust preclinical evaluation of novel BTK inhibitors is paramount for their successful clinical translation. This involves a tiered approach, beginning with biochemical assays to determine potency and selectivity, followed by cell-based assays to assess cellular activity, and culminating in in vivo models to evaluate efficacy.

Biochemical Assays for Potency and Selectivity

The initial step in characterizing a new BTK inhibitor is to determine its intrinsic potency against the purified BTK enzyme and its selectivity against a panel of other kinases.

Caption: A typical workflow for the biochemical evaluation of BTK inhibitor potency and selectivity.

This protocol is adapted for a luminescent assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[28]

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

-

Dilute the purified recombinant human BTK enzyme in the kinase buffer to the desired concentration.

-

Prepare a substrate solution containing a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at a concentration near the Km for BTK.[29]

-

Prepare serial dilutions of the test inhibitor in DMSO, then further dilute in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the diluted inhibitor.

-

Add the BTK enzyme solution to each well and incubate for a short period (e.g., 10-20 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP solution.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

-

Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Causality Behind Experimental Choices: Using ATP at its Km concentration provides a sensitive measure of competitive inhibition. The luminescent format offers high sensitivity and a broad dynamic range, suitable for high-throughput screening.[28]

Cell-Based Assays for Cellular Potency and On-Target Engagement

While biochemical assays are crucial, it is essential to confirm that an inhibitor is active in a cellular context. Cell-based assays assess the inhibitor's ability to cross the cell membrane, engage with the target, and inhibit its downstream signaling.

Caption: A standard workflow for the cell-based characterization of BTK inhibitors.

This protocol allows for the direct visualization of on-target engagement by measuring the phosphorylation status of BTK and its downstream substrate, PLCγ2.[30]

-

Cell Culture and Treatment:

-

Culture a suitable B-cell lymphoma cell line (e.g., TMD8, REC-1) to mid-log phase.

-

Seed the cells in a multi-well plate and allow them to adhere or stabilize.

-

Treat the cells with a range of concentrations of the BTK inhibitor for 1-2 hours.

-

-

BCR Stimulation and Cell Lysis:

-

Stimulate the BCR pathway by adding an activating antibody, such as F(ab')₂ anti-human IgM, for a short period (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Quantify the protein concentration in the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated BTK (pBTK Tyr223), total BTK, phosphorylated PLCγ2 (pPLCγ2 Tyr759), and total PLCγ2. A loading control, such as β-actin or GAPDH, should also be included.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition at each inhibitor concentration.

-

Self-Validation and Causality: The inclusion of total protein controls ensures that any observed decrease in the phosphorylated signal is due to kinase inhibition and not a reduction in the overall protein level. Stimulating the BCR pathway provides a dynamic range to observe inhibition.

In Vivo Models for Efficacy Assessment

The final stage of preclinical evaluation involves testing the inhibitor's efficacy in a living organism. Xenograft models, where human B-cell lymphoma cells are implanted into immunodeficient mice, are commonly used.[31][32]

Caption: A generalized workflow for conducting in vivo efficacy studies of BTK inhibitors using xenograft models.

-

Cell Culture and Implantation:

-

Culture a human MCL cell line (e.g., REC-1) under standard conditions.

-

Harvest and resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NSG or SCID mice).

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Drug Formulation and Administration:

-

Formulate the BTK inhibitor in a vehicle suitable for the chosen route of administration (e.g., oral gavage).

-

Administer the inhibitor to the treatment group at a predetermined dose and schedule (e.g., once daily). The control group receives the vehicle only.

-

-

Efficacy Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

The study endpoint may be a predetermined tumor volume, a specific time point, or when signs of morbidity are observed.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

-

Calculate the percentage of tumor growth inhibition (%TGI) for the treated group relative to the control group.

-

If the study continues to a survival endpoint, generate Kaplan-Meier survival curves.

-

Field-Proven Insights: The choice of cell line and mouse strain is critical and should be based on the specific B-cell malignancy being modeled. Pharmacokinetic and pharmacodynamic (PK/PD) studies are often run in parallel to correlate drug exposure with target engagement and efficacy.[33]

The Next Frontier: Emerging Strategies in BTK-Targeted Therapy

The field of BTK-targeted therapy continues to evolve, with several innovative strategies on the horizon.

-

BTK Degraders: A novel approach involves the development of proteolysis-targeting chimeras (PROTACs) that, instead of just inhibiting BTK, lead to its degradation. These "BTK degraders" have the potential to overcome resistance mutations and may offer a more sustained therapeutic effect.[14]

-

Fourth-Generation Inhibitors: Researchers are developing inhibitors that can dually target both wild-type and mutated forms of BTK, including those resistant to current non-covalent inhibitors.[27] These agents aim to provide a therapeutic option for patients who have exhausted currently available treatments.

Conclusion

The development of BTK inhibitors represents a landmark achievement in targeted cancer therapy. From the first-generation covalent inhibitors to the newer non-covalent agents and emerging degraders, the therapeutic landscape for B-cell malignancies has been profoundly reshaped. For researchers and drug development professionals, a deep understanding of the underlying biology, mechanisms of action and resistance, and the appropriate preclinical evaluation methodologies is essential. The protocols and workflows outlined in this guide provide a robust framework for the continued innovation and development of the next generation of BTK-targeted therapies, with the ultimate goal of improving outcomes for patients with B-cell disorders.

References

-

Woyach, J. A. (n.d.). Mechanisms of Resistance to BTK Inhibitors in Patients With Chronic Lymphocytic Leukemia. Hemonc Times. Retrieved February 12, 2026, from [Link]

-

García-Sangil, V., et al. (2024). A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia. Cancers, 16(9), 1799. [Link]

-

Mato, A. R., et al. (2023). Non-Covalent Bruton's Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia. Cancers, 15(14), 3690. [Link]

-

García-Sangil, V., et al. (2024). A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia. Cancers, 16(9), 1799. [Link]

-

Li, Y., et al. (2022). The resistance mechanisms and treatment strategies of BTK inhibitors in B-cell lymphoma. Cancer Medicine, 11(16), 4949-4963. [Link]

-

Wang, E., et al. (2022). Genetic Mechanisms Identified for Acquired Resistance to Non-Covalent BTK Inhibitors. The New England Journal of Medicine, 386, 735-743. [Link]

-

CLL Society Inc. (2023). Treatment Options for CLL After Non-Covalent BTK Inhibitors. [Link]

-

ResearchGate. (n.d.). Summary of FDA-approved BTK inhibitors. Retrieved February 12, 2026, from [Link]

-

Tedeschi, A., et al. (2023). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. Cancer Treatment Reviews, 113, 102507. [Link]

-

Singh, V. K., et al. (2023). Discovery of Reversible, Noncovalent Bruton's Tyrosine Kinase Inhibitors Targeting BTK C481S Mutation. ACS Medicinal Chemistry Letters. [Link]

-

Drugs.com. (2025). What are the names of the BTK inhibitors?. [Link]

-

The Leukemia & Lymphoma Society. (2023). FDA Approves New Type of BTK Inhibitor to Treat Mantle Cell Lymphoma. [Link]

-

Blood Cancer United. (2024). FDA Approves First Ever BTK Inhibitor to Treat Lymphoma Subtype. [Link]

-

Gaber, A., et al. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Molecules, 28(5), 2400. [Link]

-

Wikipedia. (n.d.). Ibrutinib. Retrieved February 12, 2026, from [Link]

-

BellBrook Labs. (n.d.). BTK Activity Assay. Retrieved February 12, 2026, from [Link]

-

Bracht, J., et al. (2020). Cell line-based assessment of BTK inhibitors. British Journal of Pharmacology, 177(18), 4176-4191. [Link]

-

Targeted Oncology. (2023). Noncovalent BTK Inhibitors May Fill Unmet Medical Need in CLL. [Link]

-

Zhang, Z., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8055. [Link]

-

VJHemOnc. (2025). FDA approves rilzabrutinib, a covalent BTK inhibitor, for patients with persistent or chronic immune thrombocytopenia. [Link]

-

American Society of Hematology. (2023). Targeting Covalent and Non-Covalent Btki-Resistant CLL Using the Dual Irreversible/Reversible 4th Generation BTK Inhibitor LP-168. Blood, 142(Supplement 1), 416. [Link]

-

D'Agostino, G., et al. (2022). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. International Journal of Molecular Sciences, 23(20), 12574. [Link]

-

Byrd, J. C., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4333. [Link]

-

Gaber, A., et al. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Molecules, 28(5), 2400. [Link]

-

ResearchGate. (n.d.). Role of BTK in B-cell signaling. Overview of BCR signaling and other.... Retrieved February 12, 2026, from [Link]

-

Li, R., et al. (2021). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Molecules, 26(16), 4907. [Link]

-

Lee, C. S., et al. (2022). Bruton's Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives. Journal of Immunology Research, 2022, 9006329. [Link]

-

Herman, S. E. M., et al. (2017). The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia. Clinical Cancer Research, 23(11), 2831-2841. [Link]

-

Byrd, J. C., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4333. [Link]

-

Eyre, T. A. (2024). BTK inhibitors in CLL: second-generation drugs and beyond. Blood Advances, 8(9), 2300-2309. [Link]

-

Pal Singh, S., et al. (2020). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology, 8, 609051. [Link]

-

Moore, D. C., & Thompson, D. (2021). A Review of the Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies. Journal of the Advanced Practitioner in Oncology, 12(4), 439-448. [Link]

-

European Medical Journal. (n.d.). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved February 12, 2026, from [Link]

-

Lampson, B. L., et al. (2023). Covalent and Non-Covalent BTK Inhibition in Chronic Lymphocytic Leukemia Treatment. Current Hematologic Malignancy Reports, 18(4), 83-92. [Link]

-

Johnson, A. R., et al. (2022). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science, 5(12), 1168-1181. [Link]

-

Intlekofer, A. M., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2538. [Link]

-

Targeted Oncology. (2020). Preclinical Models Show Benefit for Novel BTK Inhibitor in MCL, NHL. [Link]

-

Smith, C. I. E., et al. (2023). Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures. ACS Pharmacology & Translational Science, 6(10), 1515-1529. [Link]

-

Soumerai, J. (2023). Tolerability of next-generation BTK inhibitors: acalabrutinib, zanubrutinib and pirtobrutinib. YouTube. [Link]

-

Drugs.com. (2023). List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). [Link]

-

Dal-Pra, V., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(11), 3122. [Link]

-

Haselmayer, P., et al. (2019). Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models. The Journal of Immunology, 202(8), 2270-2281. [Link]

-

Ringh, M. V., et al. (2020). Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects. Blood, 135(23), 2089-2099. [Link]

-

Labadie, S., et al. (2017). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Medicinal Chemistry Letters, 8(12), 1262-1267. [Link]

-

BPS Bioscience. (n.d.). BTK Assay Kit. Retrieved February 12, 2026, from [Link]

-

Killoran, R. C., et al. (2022). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. Analytical Biochemistry, 643, 114592. [Link]

Sources

- 1. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]

- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jadpro.com [jadpro.com]

- 6. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 9. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 10. emjreviews.com [emjreviews.com]

- 11. hematologyandoncology.net [hematologyandoncology.net]

- 12. Ibrutinib - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. ashpublications.org [ashpublications.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

- 18. drugs.com [drugs.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. bloodcancerunited.org [bloodcancerunited.org]

- 21. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia [mdpi.com]

- 22. Non-Covalent Bruton’s Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cllsociety.org [cllsociety.org]

- 24. bloodcancerunited.org [bloodcancerunited.org]

- 25. A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. esmo.org [esmo.org]

- 27. ashpublications.org [ashpublications.org]

- 28. promega.com [promega.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 31. aacrjournals.org [aacrjournals.org]

- 32. targetedonc.com [targetedonc.com]

- 33. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Cell-Based Assays for [Inhibitor Name] Efficacy

Case Study Focus: Osimertinib (AZD9291) – Third-Generation EGFR TKI

Abstract

This guide provides a rigorous framework for evaluating the efficacy of small molecule kinase inhibitors in a cellular context. While the principles apply to any inhibitor, we utilize Osimertinib (Tagrisso) as the primary case study. Osimertinib is an irreversible EGFR tyrosine kinase inhibitor (TKI) selective for sensitizing mutations (L858R, Exon 19 Del) and the T790M resistance mutation.[1] This note details the transition from biochemical hits to cellular validation, emphasizing self-validating experimental design, robust data analysis (Z-factor), and mechanistic proof-of-concept.

Part 1: Mechanistic Basis & Signaling Architecture

To design a valid cell-based assay, one must map the inhibitor's entry point within the signaling cascade. Osimertinib functions by forming a covalent bond with the C797 cysteine residue in the ATP-binding pocket of mutant EGFR, preventing downstream signaling via the PI3K/AKT and RAS/MAPK pathways.[1]

Signaling Pathway Visualization

The following diagram illustrates the EGFR signaling cascade and the specific blockade point of Osimertinib.

Figure 1: EGFR Signaling Pathway. Osimertinib covalently binds to the ATP pocket of mutant EGFR, blocking RAS/MAPK and PI3K/AKT cascades, ultimately inducing apoptosis.

Part 2: Experimental Design Strategy

Cell Line Selection: The Foundation of Specificity

A common pitfall in kinase inhibitor assays is using a single cell line. To prove on-target efficacy versus general cytotoxicity , you must utilize a panel of isogenic or pathway-distinct lines.

Table 1: Recommended Cell Line Panel for Osimertinib Validation

| Cell Line | EGFR Status | Role in Assay | Expected IC50 (Viability) |

| NCI-H1975 | L858R / T790M | Primary Target: Double mutant, resistant to 1st gen TKIs. | < 10 nM |

| PC-9 | Exon 19 Del | Sensitizing Control: Highly sensitive to all EGFR TKIs. | < 5 nM |

| A549 | Wild Type (WT) | Specificity Control: Assessing off-target toxicity. | > 1000 nM |

| H1975-OR | C797S Mutation | Resistance Model: Validates mechanism of acquired resistance. | > 1000 nM |

Expert Insight: Always genotype your cell lines using STR profiling before starting a major campaign. H1975 cells are prone to drift; loss of the T790M allele renders them less relevant for Osimertinib testing.

Part 3: Detailed Protocols

Protocol A: Cellular Potency (IC50) via ATP Quantitation

Method: CellTiter-Glo® (Promega) or equivalent ATP-based luminescent assay. Rationale: ATP is the most sensitive marker for metabolically active cells. Unlike MTT/MTS, it does not require long incubation steps that can introduce variability.

1. Reagent Preparation & Seeding

-

Media: RPMI-1640 + 10% FBS + 1% Pen/Strep.

-

Seeding Density: 3,000 cells/well (H1975) in 384-well white opaque plates.

-

Edge Effect Mitigation: Do NOT use the outer perimeter wells for data. Fill them with 50 µL PBS. Evaporation in edge wells causes "smiling" curves.

2. Compound Treatment (The "Log-3" Method)

-

Prepare a 10 mM stock of Osimertinib in 100% DMSO.

-

Perform a 1:3 serial dilution (10 points) in DMSO.

-

Top Concentration: 10 µM (Final assay conc).

-

Bottom Concentration: ~0.5 nM.[2]

-

-

Transfer compounds to an intermediate "dosing plate" with media to ensure DMSO concentration remains constant (e.g., 0.1%) across all wells.

-

Add diluted compound to cell plates.

-

Controls:

-

High Control (HC): 0.1% DMSO (Max Viability).

-

Low Control (LC): 10 µM Staurosporine or 10% DMSO (Min Viability/Death).

-

3. Incubation & Readout

-

Incubate plates for 72 hours at 37°C, 5% CO₂.

-

Equilibrate plates to Room Temperature (RT) for 30 mins (Critical for consistent luminescence).

-

Add CellTiter-Glo reagent (1:1 ratio with media volume).

-

Shake on orbital shaker for 2 mins (lyses cells).

-

Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision, GloMax).

Protocol B: Target Engagement (Western Blot)

Objective: Prove that the drop in viability (Protocol A) is caused by inhibition of EGFR phosphorylation, not general toxicity.

Workflow Visualization

Figure 2: Target Engagement Workflow. Note the short treatment time (1-6h) compared to viability assays (72h) to capture immediate signaling blockade.

Critical Steps for Phospho-Proteins:

-

Lysis Buffer: Must contain Phosphatase Inhibitors (e.g., Na3VO4, NaF, or cocktails like PhosSTOP). Without this, p-EGFR signals will vanish during lysis.

-

Handling: Keep all lysates on ice. Perform lysis in a cold room if possible.

-

Antibodies:

-

Primary: Rabbit anti-pEGFR (Tyr1068) [CST #3777] - 1:1000.

-

Normalization: Mouse anti-Total EGFR or anti-Vinculin.

-

-

Interpretation: Osimertinib should abolish p-EGFR (Y1068) and p-ERK signals at concentrations correlating with the IC50 (e.g., 10-100 nM), while Total EGFR levels remain stable.

Part 4: Data Analysis & Quality Control

Z-Factor Calculation

The Z-factor is the industry standard for assay quality. For your assay to be considered "robust" for screening, Z' must be > 0.5 .[3]

- : Standard Deviation of Positive/Negative controls.

- : Mean of Positive/Negative controls.

Self-Validation Check: If your Z' < 0.5, do not proceed to IC50 calculation. Check for pipetting errors, edge effects, or inconsistent cell seeding.

IC50 Curve Fitting

Normalize data to Percent of Control (POC):

Fit data using a 4-Parameter Logistic (4PL) Regression (Hill Slope):

References

-

Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery.

-

Mok, T. S., et al. (2017). Osimertinib or Platinum-Pemetrexed in EGFR T790M–Positive Lung Cancer (AURA3). The New England Journal of Medicine.

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf.

-

Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening.

Sources

Application Note & Protocol: A Framework for In Vitro Efficacy Assessment of Osimertinib in A549 Non-Small Cell Lung Cancer Cells

Please provide the specific [Cell Line] and [Inhibitor Name] you would like featured in the protocol.

To demonstrate the depth and structure of the requested content, below is a comprehensive example using A549 , a common lung cancer cell line, and Osimertinib , a targeted EGFR inhibitor.

Abstract

This document provides a detailed protocol for the treatment of the A549 human lung adenocarcinoma cell line with Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). We delineate the scientific rationale, provide step-by-step experimental procedures for assessing cellular viability, and offer insights into the underlying signaling pathways. This guide is intended for researchers in oncology, cell biology, and drug development to ensure reproducible and robust experimental outcomes.

Scientific Rationale & Background

The A549 Cell Line: A Model for NSCLC

The A549 cell line, derived from a human lung adenocarcinoma, is a cornerstone model in cancer research. These cells are characterized by a wild-type EGFR status but harbor a KRAS mutation (G12S), which is a critical consideration in drug response studies. While initially responsive to various stimuli, their KRAS-driven signaling often confers resistance to upstream inhibitors like first-generation EGFR TKIs.

Osimertinib: Mechanism of Action

Osimertinib is an orally available, irreversible, third-generation EGFR-TKI. Its primary mechanism involves the covalent modification of a cysteine residue (C797) in the ATP-binding pocket of EGFR. This action selectively inhibits both EGFR-TKI sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while sparing wild-type EGFR. Although A549 cells are EGFR wild-type, they can be used to study off-target effects or in engineered models expressing mutant EGFR.

The EGFR Signaling Pathway

The EGFR pathway is a critical regulator of cell proliferation, survival, and differentiation. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues, initiating downstream cascades including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Figure 1: Simplified EGFR Signaling Cascade. Osimertinib inhibits EGFR at the cell surface, blocking downstream pro-survival pathways like PI3K/AKT and RAS/MAPK.

Experimental Protocol: Assessing A549 Viability Post-Osimertinib Treatment

This protocol details a cell viability assay (e.g., using Resazurin or MTT) to determine the dose-response relationship of A549 cells to Osimertinib.

Materials & Reagents

| Material/Reagent | Supplier (Example) | Catalog # (Example) | Storage |

| A549 Cell Line | ATCC | CCL-185 | Liquid N₂ |

| DMEM (Dulbecco's Modified Eagle Medium) | Gibco | 11965092 | 4°C |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |

| Penicillin-Streptomycin (100X) | Gibco | 15140122 | -20°C |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 | 4°C |

| DMSO, Anhydrous | Sigma-Aldrich | 276855 | RT |

| Osimertinib (AZD9291) | Selleckchem | S7297 | -20°C |

| Resazurin Sodium Salt | Sigma-Aldrich | R7017 | 4°C |

| 96-well clear-bottom black plates | Corning | 3603 | RT |

Workflow Overview

Figure 2: Experimental Workflow for Dose-Response Assay. A streamlined process from cell seeding to final data analysis.

Step-by-Step Methodology

Step 1: Cell Culture & Maintenance

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (termed "Complete Medium").

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency. Do not allow cultures to become fully confluent as this can alter cellular physiology and drug response.

Step 2: Cell Seeding

-

Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension in Complete Medium to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

-

Expert Insight: Seeding density is a critical parameter. Too few cells may result in poor signal, while too many can lead to overgrowth and nutrient depletion during the assay, confounding the results. 5,000 cells/well is a validated starting point for a 72-hour assay with A549 cells.

-

-

Include "cells only" (no drug) and "media only" (no cells) wells for background control.

-

Incubate the plate for 24 hours to allow for cell attachment and recovery.

Step 3: Preparation of Osimertinib Dilutions

-

Prepare a 10 mM stock solution of Osimertinib in anhydrous DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Perform a serial dilution of the stock solution in Complete Medium to create working concentrations. For a final concentration range of 10 µM to 1 nM, you will need to prepare 2X intermediate concentrations.

-

Example Dilution Series (2X): 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, 0.2 nM.

-

Trustworthiness: Always prepare fresh dilutions for each experiment from a validated stock. DMSO concentration should be kept constant across all wells (including vehicle control) and should not exceed 0.1% to avoid solvent-induced toxicity.

-

Step 4: Cell Treatment

-

Carefully remove the medium from the wells.

-

Add 100 µL of the appropriate Osimertinib dilution or vehicle control (medium with 0.1% DMSO) to each well.

-

Return the plate to the incubator for 72 hours.

-

Rationale: A 72-hour incubation period is standard for assessing the anti-proliferative effects of many cytotoxic and targeted agents, allowing for multiple cell doubling times.

-

Step 5: Viability Assessment (Resazurin Assay)

-

Prepare a 0.15 mg/mL working solution of Resazurin in sterile PBS.

-

Add 20 µL of the Resazurin working solution to each well (including "media only" controls).

-

Incubate for 1-4 hours at 37°C, protected from light. The metabolically active cells will reduce the blue Resazurin to the fluorescent pink Resorufin.

-

Measure fluorescence on a plate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis

-

Subtract the average fluorescence of the "media only" wells from all other readings.

-

Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells:

-

% Viability = (Fluorescence_Treated / Fluorescence_Vehicle) * 100

-

-

Plot the % Viability against the log-transformed concentration of Osimertinib.

-

Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value.

Expected Outcomes & Troubleshooting

| Parameter | Expected Outcome for A549 & Osimertinib |

| IC50 Value | High micromolar (µM) range. A549 cells are EGFR wild-type and KRAS mutant, making them intrinsically resistant to Osimertinib. |

| Dose-Response Curve | A shallow sigmoidal curve is expected, which may not reach 0% viability, indicating incomplete cell killing at high concentrations. |

| Vehicle Control | Cells should appear healthy and confluent under a microscope. Viability should be set at 100%. |

| Positive Control (Optional) | A known cytotoxic agent (e.g., Staurosporine) should yield a potent IC50 value in the nanomolar range. |

Troubleshooting Common Issues:

-

High Well-to-Well Variability: Ensure homogenous cell suspension during seeding. Check for edge effects in the 96-well plate by filling outer wells with sterile PBS.

-

IC50 Value Inconsistent with Literature: Verify the identity and passage number of the A549 cell line. Authenticate the concentration and purity of the Osimertinib stock.

-

No Dose-Response: Confirm the inhibitor is soluble in the media and that the dilution series was prepared correctly. Test the viability assay itself with a positive control.

References

-

Title: Establishment and characterization of a human lung cancer cell line (A549) Source: In Vitro URL: [Link]

-

Title: Osimertinib: A Third-Generation EGFR Tyrosine Kinase Inhibitor Source: Clinical Cancer Research URL: [Link]

-

Title: The mechanism of covalent binding of the irreversible EGFR kinase inhibitor AZD9291 to Cys797 Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Osimertinib (AZD9291) Is Active in a Murine Model of Anaplastic Thyroid Carcinoma with T790M-like Resistance to First-Generation EGFR Inhibitors Source: Cancers (Basel) URL: [Link]

Application Note: Measuring Src Kinase Activity and Inhibition by Dasatinib

Introduction

The Src family of non-receptor tyrosine kinases are crucial regulators of numerous cellular signaling pathways involved in cell proliferation, survival, differentiation, and migration.[1] Dysregulation of Src kinase activity is frequently implicated in the development and progression of various human cancers, making it a significant target for therapeutic intervention.[1] Dasatinib is a potent, orally bioavailable small molecule inhibitor that targets Src family kinases, Bcr-Abl, and other tyrosine kinases.[2] It has an IC50 for Src kinase in the subnanomolar range, highlighting its high potency.[2]

Robust and quantitative in vitro assays are essential for discovering and characterizing kinase inhibitors.[3] This guide provides a detailed, field-proven protocol for measuring the enzymatic activity of Src kinase and determining the inhibitory potency (IC50) of Dasatinib using the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies the amount of ADP produced during the kinase reaction.[4][5]

Assay Principle: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal and sensitive method for measuring kinase activity.[6][7] The assay is performed in two steps. First, the kinase reaction is performed, where Src catalyzes the transfer of a phosphate group from ATP to a substrate peptide, producing ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[4][7]

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Materials and Reagents

Properly sourced and prepared reagents are critical for a successful assay. The following table lists the necessary components.

| Reagent | Supplier | Catalog No. (Example) | Storage |

| Assay Kit | |||

| ADP-Glo™ Kinase Assay | Promega | V9101 | -20°C |

| Kinase & Substrate | |||

| Active Src Kinase | Promega | V2801 | -80°C |

| Src Substrate Peptide | MilliporeSigma | 12-140 | -20°C |

| (KVEKIGEGTYGVVYK) | |||

| Inhibitor | |||

| Dasatinib (BMS-354825) | Tocris Bioscience | 3919 | -20°C |

| Buffers & Reagents | |||

| Kinase Buffer (5X) | Promega | V318A (part of V2801) | 4°C |

| ATP, 10 mM Solution | Promega | V915A (part of V9101) | -20°C |

| Dithiothreitol (DTT) | Major Supplier | e.g., Sigma D9779 | RT (powder) |

| UltraPure Water | Major Supplier | e.g., Invitrogen 10977015 | RT |

| Dimethyl Sulfoxide (DMSO) | Major Supplier | e.g., Sigma D8418 | RT |

| Plates & Equipment | |||

| 384-Well, Low-Volume, White Plates | Corning | 3572 | RT |

| Multichannel Pipettes | N/A | N/A | N/A |

| Plate Luminometer | BMG LABTECH, etc. | PHERAstar, etc. | N/A |

Experimental Protocols

A robust assay begins with proper characterization of the enzyme and substrate kinetics. This ensures the inhibitor screening is performed under optimal, scientifically sound conditions.

Part A: Kinase Titration (Determining Optimal Enzyme Concentration)

Causality: The goal is to find the enzyme concentration that yields approximately 5-20% conversion of ATP to ADP within the linear range of the reaction.[8] This ensures the assay is sensitive enough to detect inhibition without depleting the substrate.

Protocol:

-

Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer to 1X with UltraPure water and supplement with DTT to a final concentration of 2 mM.

-

Prepare Master Mix: Create a master mix containing 1X Kinase Buffer, 10 µM ATP, and 0.2 µg/µL Src Substrate Peptide.

-

Enzyme Dilution Series: Prepare a 2-fold serial dilution of Src Kinase in 1X Kinase Buffer, starting from 10 ng/µL down to ~0.02 ng/µL.

-

Assay Plate Setup:

-

Add 2.5 µL of the kinase dilutions to the wells of a 384-well plate.

-

Include a "no enzyme" control (1X Kinase Buffer only) for background subtraction.

-

Initiate the reaction by adding 2.5 µL of the Master Mix to all wells.

-

-

Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

-

ADP-Glo™ Detection:

-

Data Acquisition: Read the luminescence on a plate luminometer. Plot the luminescence signal versus the enzyme concentration to determine the EC50 (the concentration yielding 50% of the maximal signal), which will be used in subsequent experiments.

Part B: Dasatinib IC50 Determination

Causality: This protocol measures the concentration-dependent effect of Dasatinib on Src activity. A serial dilution of the inhibitor allows for the determination of its IC50 value, a key measure of potency.[3]

Caption: Experimental workflow for IC50 determination.

Protocol:

-

Prepare Reagents:

-

1X Kinase Buffer: Prepare as described in Part A.

-

Dasatinib Dilution Series: Prepare a 10-point, 4-fold serial dilution of Dasatinib in 100% DMSO, starting from a high concentration (e.g., 100 µM). This creates a 100X stock of your final desired concentrations.

-

Intermediate Dilution: Dilute the 100X DMSO stocks 25-fold into 1X Kinase Buffer. This creates a 4X final concentration working stock with 4% DMSO.

-

-

Assay Plate Setup (Final Volume 5 µL):

-

Inhibitor Wells: Add 1.25 µL of the 4X Dasatinib dilutions to the appropriate wells.

-

Controls:

-

Positive Control (0% Inhibition): Add 1.25 µL of 1X Kinase Buffer containing 4% DMSO (no inhibitor).

-

Negative Control (100% Inhibition): Add 1.25 µL of 1X Kinase Buffer (no enzyme will be added).

-

-

Enzyme Addition: Add 1.25 µL of Src Kinase (at a 4X concentration, predetermined from Part A) to all wells except the "Negative Control" wells. Add 1.25 µL of 1X Kinase Buffer to the negative control wells.

-

Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate Kinase Reaction:

-

Prepare a 2X Substrate/ATP mix in 1X Kinase Buffer (e.g., 20 µM ATP and 0.4 µg/µL Src Substrate).

-

Add 2.5 µL of this mix to all wells to start the reaction.

-

-

Incubation & Detection: Follow steps 5-7 from the Part A protocol.

-

Data Analysis:

-

Subtract the average background signal (Negative Control) from all other wells.

-

Normalize the data by setting the average Positive Control signal as 100% activity and the background as 0% activity.

-

Plot the percent inhibition versus the log of the Dasatinib concentration.

-

Use a non-linear regression analysis (four-parameter variable slope) to fit the curve and determine the IC50 value.

-

Data Presentation and Interpretation

A typical IC50 curve for Dasatinib against Src kinase will show a sigmoidal dose-response relationship.

| Dasatinib [nM] (Final) | Log [Dasatinib] | Avg. Luminescence | % Inhibition |

| 1000 | 3.00 | 15,234 | 98.2% |

| 250 | 2.40 | 16,109 | 97.1% |

| 62.5 | 1.80 | 25,488 | 85.3% |

| 15.6 | 1.19 | 105,672 | 32.1% |

| 3.9 | 0.59 | 158,934 | 1.2% |

| 0.98 | -0.01 | 160,550 | 0.3% |

| 0.24 | -0.62 | 161,233 | -0.1% |

| 0.06 | -1.22 | 161,500 | -0.3% |

| 0 (0% Inh.) | N/A | 161,000 | 0.0% |

| No Enzyme | N/A | 12,500 | 100.0% |

The IC50 value is the concentration of an inhibitor where the response is reduced by half. For Dasatinib against Src, this value is expected to be in the low nanomolar or even subnanomolar range.[2][9]

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Signal | - Compound interference with luciferase[10]- Contaminated reagents | - Run a counter-screen without the kinase to check for direct compound effects.[11]- Use fresh, high-quality reagents (ATP, water). |

| Low Signal or Small Assay Window | - Inactive enzyme or substrate- Suboptimal ATP concentration- Incorrect enzyme concentration | - Verify enzyme activity with a positive control inhibitor.- Titrate ATP concentration; for competitive inhibitors, the IC50 is dependent on ATP concentration.[12]- Re-run the kinase titration (Part A). |

| Poor Curve Fit / High Data Scatter | - Pipetting errors, especially with serial dilutions- Compound precipitation | - Use calibrated pipettes; prepare fresh dilutions for each experiment.- Check the solubility of Dasatinib in the final assay buffer; ensure DMSO concentration is consistent across all wells. |

References

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

- Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.

-

Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

- Schayowitz, A., et al. (2008). Summary of cell line IC 50 values and responses to dasatinib.

-

BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]

-

Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

- Konig, H., et al. (2008).

-

ResearchGate. (n.d.). Correlation between the IC50 of dasatinib and the inhibition on the activity of Src, Akt, FAK. Retrieved from [Link]

-

Aapptec. (n.d.). SRC Kinase Substrate. Retrieved from [Link]

- Foda, Z. H., et al. (2019). Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics. Protein Science.

-

BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. ADP-Glo™ Kinase Assay [promega.com]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

- 9. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Venetoclax (ABT-199) Solubility & Formulation

Topic: Troubleshooting Venetoclax (ABT-199) Insolubility Issues Audience: Researchers, Formulation Scientists, and Preclinical Leads Compound Profile: Venetoclax (ABT-199) | MW: 868.44 g/mol | LogP: ~5-6 | BCS Class: IV (Low Solubility/Low Permeability)

Core Directive & Executive Summary

Venetoclax is a BCL-2 inhibitor notorious for its poor physicochemical properties. It is a "brick dust" molecule—high molecular weight, highly lipophilic, and practically insoluble in water (<0.1 mg/mL).

The central challenge: Venetoclax dissolves readily in DMSO but precipitates ("crashes out") immediately upon contact with aqueous buffers or cell culture media. In vivo, it requires lipid-based or surfactant-heavy vehicles to achieve oral bioavailability.

This guide provides field-proven protocols to overcome these solubility barriers in stock preparation, in vitro assays, and in vivo administration.

Stock Solution Preparation (The Foundation)

Issue: "I cannot get the powder to dissolve completely in DMSO, or it precipitates after freezing."

Root Cause Analysis

Venetoclax is hydrophobic but also possesses rigid structural domains that resist solvation. While soluble in DMSO (~100 mg/mL), it is sensitive to water contamination.[1] DMSO is hygroscopic; if your DMSO has absorbed atmospheric moisture, Venetoclax solubility drops exponentially.

Troubleshooting Protocol: The "Anhydrous" Standard

-

Reagent Quality: Use only anhydrous DMSO (≥99.9%) stored under nitrogen or in a desiccator.

-

Sonication: Venetoclax rarely dissolves by vortexing alone.

-

Step: Sonicate in a water bath at 40°C for 10–15 minutes.

-

Visual Check: Hold the vial against a light source. The solution must be amber-yellow and strictly clear. Any turbidity indicates micro-crystals that will seed massive precipitation later.

-

-

Storage: Aliquot immediately. Repeated freeze-thaw cycles introduce moisture. Store at -20°C (up to 1 year) or -80°C (up to 2 years).

In Vitro / Cell Culture (The "Crash-Out" Effect)

Issue: "When I add the DMSO stock to my cell culture media, the solution turns cloudy or I see crystals under the microscope."

The Mechanism: Solvent Shock

When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the local solvent environment shifts instantly from lipophilic to hydrophilic. This causes local supersaturation , leading to rapid nucleation and crystal growth (Ostwald Ripening).

Protocol: The "Step-Down" Serial Dilution

Do not add high-concentration stock directly to the cell plate.

-

Prepare Intermediate Stock: Dilute your primary DMSO stock (e.g., 10 mM) into an intermediate solvent compatible with media but less "shocking," or perform a serial dilution in DMSO first to lower the concentration gap.

-

The "Swirl" Technique:

-

Place your culture media on a magnetic stirrer (slow speed) or vortex gently.

-

Add the Venetoclax/DMSO solution dropwise into the center of the vortex.

-

Why: This rapidly disperses the hydrophobic molecules before they can aggregate.

-

-

Limit Final DMSO: Keep final DMSO concentration <0.5% (v/v). For Venetoclax, concentrations above 10 µM in media are high-risk for precipitation.

Visualization: The Precipitation Mechanism

Caption: Figure 1. The mechanism of "Solvent Shock" leading to compound precipitation in aqueous media.[2] The dashed line represents the recommended mitigation strategy via intermediate dilution.

In Vivo Formulation (The Bioavailability Barrier)

Issue: "DMSO is toxic to mice at high volumes. I need an oral gavage (PO) vehicle that keeps Venetoclax in solution."

Expert Insight: Vehicle Selection

Standard PBS or Methylcellulose/Tween suspensions often fail with Venetoclax, leading to high inter-subject variability (some mice absorb it, others don't). You must use a Lipid-Based Formulation or a Co-solvent System .

Recommended Vehicles (Ranked by Efficacy)

| Rank | Vehicle Composition | Preparation Difficulty | Stability | Notes |

| 1 (Gold Std) | 60% Phosal 50 PG + 30% PEG 400 + 10% Ethanol | High | High | Used in original discovery papers. Mimics clinical bioavailability best. |

| 2 (Standard) | 10% DMSO + 40% PEG 300 + 5% Tween 80 + 45% Saline | Medium | Medium | Good balance of solubility and tolerability. Prepare fresh daily. |

| 3 (Alternative) | 5% DMSO + 50% PEG 300 + 5% Tween 80 + 40% Water | Medium | Medium | Lower DMSO content if toxicity is a concern. |

Step-by-Step Protocol: Preparation of Vehicle #1 (Phosal/PEG/EtOH)

Note: This formulation creates a self-emulsifying drug delivery system (SEDDS).

-

Weighing: Weigh the required amount of Venetoclax powder into a glass vial.

-

Solvent 1 (Ethanol): Add Ethanol (10% of final volume).[1][3][4][5] Vortex vigorously until the powder is wetted and partially dissolved.

-

Solvent 2 (PEG 400): Add PEG 400 (30% of final volume). Vortex and sonicate at 40°C until the solution is relatively clear.

-

Solvent 3 (Phosal 50 PG): Add Phosal 50 PG (60% of final volume).

-

Critical Step: This mixture will be viscous. You must sonicate (water bath) for 20–30 minutes at 40–50°C.

-

-

Validation: The final solution should be a clear, yellow, viscous liquid. If it is cloudy, bioavailability will be compromised.

Visualization: Formulation Decision Tree

Caption: Figure 2. Decision matrix for selecting the appropriate in vivo vehicle. Note the warning against IP administration due to the compound's physicochemical nature.

Frequently Asked Questions (FAQs)

Q: Can I use PBS or Saline to dilute my DMSO stock for animal injections? A: No. Venetoclax will precipitate immediately upon contact with pure saline/PBS, clogging the needle and causing severe local irritation (peritonitis in IP, embolism in IV). You must use surfactants (Tween 80) and co-solvents (PEG 300/400).

Q: My solution turned cloudy after 2 hours. Can I still use it? A: No. Cloudiness indicates precipitation.[6] If you dose a suspension, the actual concentration of dissolved drug available for absorption is unknown. Re-sonicate and warm the solution. If it does not clear, prepare a fresh batch.

Q: Why is Phosal 50 PG recommended? A: Phosal 50 PG contains phosphatidylcholine in propylene glycol. It encapsulates the hydrophobic Venetoclax molecule in lipid micelles, mimicking the way bile salts solubilize fats in the gut, thereby drastically increasing absorption [1].

References

-

Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine, 19(2), 202-208.

-

InvivoChem. (n.d.). Venetoclax (ABT-199) Solubility and Formulation Guide. InvivoChem Technical Protocols.

-

MedChemExpress. (n.d.). Venetoclax Formulation and Solubility Data. MCE Product Guide.

-

Sulejmani, N., et al. (2020). Development of a Stability-Indicating Analytical Method for Determination of Venetoclax. Pharmaceutics, 12(8), 716.

Sources

- 1. Venetoclax (ABT-199; GDC-0199) | Bcl-2 inhibitor | CAS 1257044-40-8 | Buy Venclexta; ABT199; RG7601; GDC0199 from Supplier InvivoChem [invivochem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Venetoclax | ABT-199 | Bcl-2 inhibitor | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]

Technical Support Center: Minimizing In Vivo Toxicity of [Target Inhibitor]

Status: Operational Ticket ID: TOX-MIT-001 Assigned Specialist: Senior Application Scientist, Preclinical Development

Introduction: The Efficacy-Toxicity Trade-off[1]

Welcome to the Technical Support Center. You are likely here because your [Target Inhibitor] (TI) is showing promise in vitro, but is causing unexpected weight loss, lethargy, or mortality in your in vivo models (likely mice or rats).

The Core Problem: High-potency small molecule inhibitors often possess narrow therapeutic indices. Toxicity in preclinical models usually stems from three distinct sources:

-

Vehicle Toxicity: The solvent is toxic, not the drug.

-

Cmax-Driven Toxicity: Peak plasma concentrations trigger off-target effects.

-

On-Target Toxicity: The biological mechanism is too effectively inhibited in healthy tissue.

This guide provides a modular troubleshooting framework to isolate and mitigate these risks.

Module 1: Formulation & Vehicle Optimization

"Is it the drug or the solvent?"

Many "toxic" drugs are actually safe compounds dissolved in toxic vehicles. Standard solvents like DMSO and Cremophor EL have their own LD50 values and can cause significant weight loss and inflammation.

Troubleshooting Guide

Q: My control group (vehicle only) is losing weight. What is happening? A: You are likely exceeding the "No Observed Adverse Effect Level" (NOAEL) of your vehicle.

-

DMSO: While an excellent solvent, DMSO causes osmotic stress and histamine release. In mice, chronic daily dosing >5-10% v/v often leads to local tissue necrosis (IP) or systemic stress.

-

Tween 80: Can cause hypersensitivity reactions and fluid retention.

Q: My drug precipitates upon injection. Is this a toxicity risk? A: Yes. Micro-precipitation in the peritoneum (IP) causes peritonitis/adhesions. In the bloodstream (IV), it causes embolisms.

-

Action: Perform a "Step-Down Dilution Test." Dilute your stock solution 1:10 in saline/PBS. If it turns cloudy within 30 minutes, your formulation is unstable in vivo.

Standard Operating Procedure: Vehicle Selection

Use the following hierarchy to select the safest vehicle. Always prioritize the top of the list.

| Vehicle Class | Examples | Max Recommended (Chronic IP/PO) | Toxicity Risk |

| Aqueous | Saline, PBS, CMC (0.5%) | 100% | Negligible |

| Co-Solvents | PEG400, Propylene Glycol | 20-50% | Low-Moderate (Osmotic diarrhea) |

| Surfactants | Tween 80, Cremophor EL | < 5-10% | Moderate (Histamine release) |

| Strong Solvents | DMSO, DMA | < 5-10% | High (Local necrosis, metabolic stress) |

Workflow Visualization: Formulation Logic

Figure 1: Decision matrix for selecting the least toxic vehicle formulation. Prioritize aqueous buffers and cyclodextrins over harsh solvents like DMSO.

Module 2: Dosing Strategy & Pharmacokinetics

"High efficacy, but sudden mortality."

If your formulation is clean but animals are dying, the issue is likely Cmax (Maximum Concentration) . Small molecule inhibitors often hit a "toxicity threshold" immediately after dosing, even if the average exposure (AUC) is safe.

Troubleshooting Guide

Q: Animals die within 1-2 hours of dosing. Is this off-target toxicity? A: This is likely an acute Cmax event. The drug concentration in the blood spikes above the safety threshold before clearing.

-

Solution: Fractionated Dosing. Split the daily dose. Instead of 100 mg/kg QD (Once Daily), try 50 mg/kg BID (Twice Daily). This maintains the total exposure (AUC) necessary for efficacy but cuts the peak concentration (Cmax) by ~50%.

Q: How do I determine the safe limit? A: You must perform a Maximum Tolerated Dose (MTD) study before efficacy trials. Do not guess.

-

Protocol: Use the "Staircase Design." Start with 3 mice at a low dose. If safe for 48h, escalate dose in new mice. If toxic (weight loss >15% or rigor), de-escalate.

Experimental Protocol: MTD Determination

-

Group Size: 3 mice per dose level (minimize animal usage).

-

Starting Dose: Based on in vitro IC50 or 1/10th of LD50 (if known).

-

Monitoring:

-

0-4 Hours: Observe for acute signs (tremors, labored breathing, lethargy).

-

24-72 Hours: Weigh daily.

-

-

Endpoint: The MTD is the highest dose where weight loss is <10-15% and no neurological signs are observed.

Workflow Visualization: Cmax Mitigation

Figure 2: Strategies to mitigate Cmax-driven toxicity. Fractionating doses (BID) is the first-line intervention to lower peak plasma levels.

Module 3: Supportive Care & Monitoring

"The animal is lethargic but the study must continue."

Sometimes toxicity is unavoidable to achieve tumor regression. In these cases, supportive care transforms a "toxic" study into a manageable one.

Supportive Care Protocol (The "Survival Kit")

If animals show >10% weight loss or piloerection (ruffled fur):

-

Dietary Support:

-

Place DietGel or softened chow (soaked in water) on the cage floor. Lethargic animals will not stand up to reach the food hopper.

-

-

Hydration (Critical):

-

Administer 0.5 - 1.0 mL of warm sterile saline subcutaneously (SC) daily. Dehydration is the primary cause of death in sick mice, not the drug itself.

-

-

Thermoregulation:

-

Toxicity disrupts thermoregulation. Provide nesting material (e.g., shredded paper) or place the cage half-on a heating pad (low setting) to allow the animal to self-regulate.

-

Stop Rule: Euthanize immediately if:

-

Weight loss >20% compared to baseline.[1]

-

Inability to ambulate or feed.

-

Ulceration at injection site.

References

-

Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. Link

- Gad, S. C., et al. (2016). Tolerability of vehicle solvents in rodents. International Journal of Toxicology. (General reference for vehicle limits).

-

Gabizon, A., et al. (2003).[2] Pharmacokinetics and Tumor Localization of Doxorubicin in Liposomes. Cancer Research.[3] (Demonstrates Cmax vs AUC principles). Link

-

Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. Link

-

National Institutes of Health (NIH) ARAC Guidelines. Guidelines for Endpoints in Animal Study Proposals. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | How do nanoparticle properties shape pharmacokinetics and pharmacodynamics? A mechanistic review [frontiersin.org]

- 3. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Interpreting [Inhibitor] Experimental Data

Welcome to the Senior Scientific Support Hub. Product Class: Small Molecule Kinase/Enzyme Inhibitors Document ID: TS-INH-PRO-001

This guide addresses the most common anomalies observed when characterizing small molecule inhibitors. Unlike standard FAQs, this document focuses on causality and mechanistic validation . If your data contradicts expected values from datasheets or literature, do not assume batch failure immediately. Follow the diagnostic logic below to validate your experimental system.

Issue 1: Potency Discrepancy (Biochemical vs. Cellular IC50)

User Question: "My biochemical assay shows an IC50 of 10 nM, but my cell-based assay requires >1 µM to see an effect. Is the compound degrading?"

Technical Diagnosis: While degradation is possible, this shift is most frequently caused by ATP Competition . Most kinase inhibitors are ATP-competitive.

-

Biochemical Assays are typically run at the

for ATP (often 10–50 µM) to maximize sensitivity. -

Intracellular ATP concentrations are physiological (1–5 mM).

Because the inhibitor must compete with significantly more ATP inside the cell, the apparent potency (

The Validation Protocol: Cheng-Prusoff Correction

To determine if the shift is mathematically predictable or due to permeability issues (e.g., efflux pumps), you must convert your

Step 1: Calculate

- : Your observed biochemical potency.[1]

- : Concentration of ATP used in your assay.

- : The Michaelis constant of the kinase for ATP (available in literature or determining experimentally).

Step 2: Predict Cellular

Decision Matrix:

| Observation | Diagnosis | Action |

|---|

| Cellular

Visualizing the Mechanism: ATP Competition